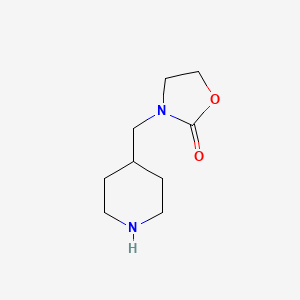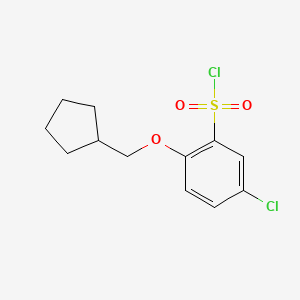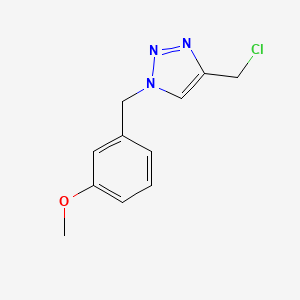
4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-carboxaldehyde
Descripción general
Descripción
“4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-carboxaldehyde” is an organic compound with the molecular formula C13H16O3 . It is a basic organic chemical raw material and high-quality fuel, mainly used in fine chemicals, plastics, and other fields. It is also an important raw material for pesticides and medicines .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the reaction of 4-chlorotetrahydropyran with methyl cyanoacetate . Another method involves the reaction of 4-chlorotetrahydropyran with methyl cyanoacetate in the presence of potassium tert-butoxide .Molecular Structure Analysis
The molecular structure of this compound includes a tetrahydropyran ring attached to a methoxyphenyl group and a carboxaldehyde group . The molecular weight is 220.27 .Physical And Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3, a boiling point of 351.6±42.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . It has a molar refractivity of 62.3±0.3 cm3, and a molar volume of 190.7±3.0 cm3 .Aplicaciones Científicas De Investigación
Organic Synthesis and Medicinal Chemistry
4-(2-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxaldehyde: is a versatile intermediate in organic synthesis. It can be used to synthesize a variety of heterocyclic compounds, which are crucial in the development of new pharmaceuticals. For instance, it can be involved in the synthesis of pyrazolo[4,3-c]pyridines , which have shown antiproliferative activity against various cancer cell lines . These compounds can induce apoptosis and potentially serve as leads for anticancer drugs.
Material Science
In material science, this compound can contribute to the development of new materials with specific optical properties. Its derivatives can be used as pH indicators due to their fluorescence intensity-based and ratiometric pH sensing capabilities . This application is particularly useful in creating sensors and indicators for environmental monitoring and biomedical diagnostics.
Biochemistry Research
The compound’s derivatives can act as inhibitors for enzymes like histone deacetylase (HDAC), which play a significant role in gene expression and are targets for cancer therapy . By modifying the structure of 4-(2-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxaldehyde , researchers can develop potential HDAC inhibitors with therapeutic applications.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-(2-methoxyphenyl)oxane-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-15-12-5-3-2-4-11(12)13(10-14)6-8-16-9-7-13/h2-5,10H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHVVYGPJGWZSGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CCOCC2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60654806 | |
| Record name | 4-(2-Methoxyphenyl)oxane-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60654806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-carboxaldehyde | |
CAS RN |
902836-57-1 | |
| Record name | Tetrahydro-4-(2-methoxyphenyl)-2H-pyran-4-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=902836-57-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Methoxyphenyl)oxane-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60654806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



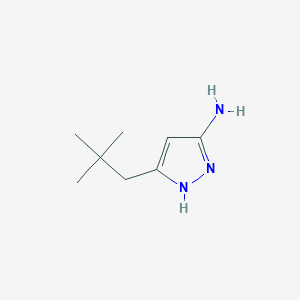
![7-(Trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B1453883.png)
![4-[3-(Trifluoromethyl)phenyl]oxane-4-carboxylic acid](/img/structure/B1453884.png)

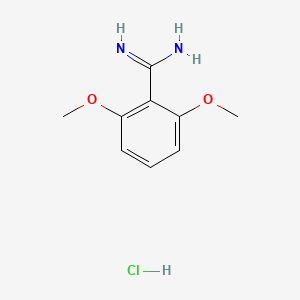
![3-[(4,5-dimethyl-1H-imidazol-1-yl)methyl]aniline](/img/structure/B1453887.png)
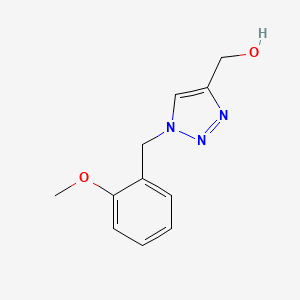

![3-[(2,4-Difluorophenyl)sulfanyl]piperidine](/img/structure/B1453891.png)
amine](/img/structure/B1453892.png)
![1-[5-Chloro-2-(difluoromethoxy)phenyl]ethan-1-ol](/img/structure/B1453893.png)
